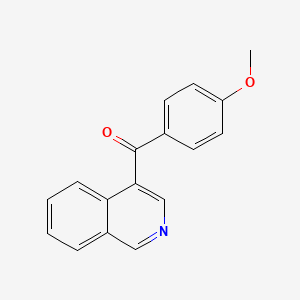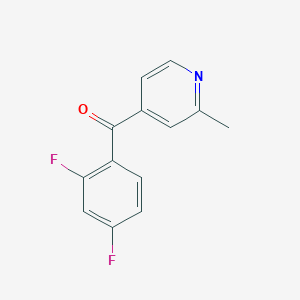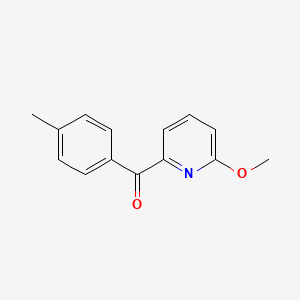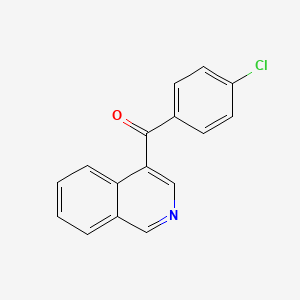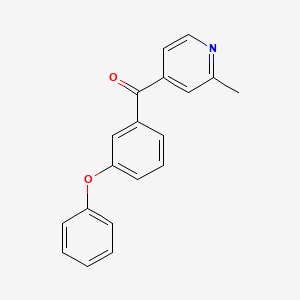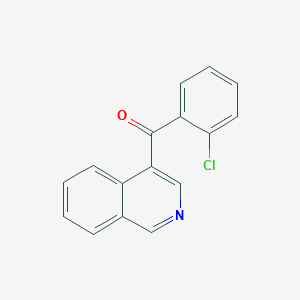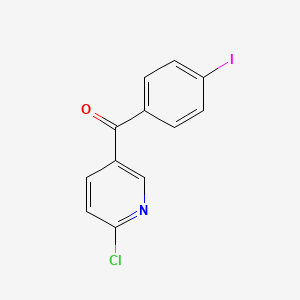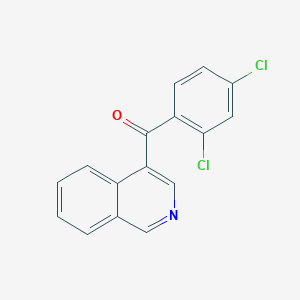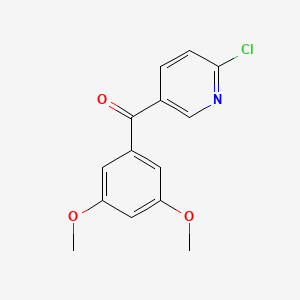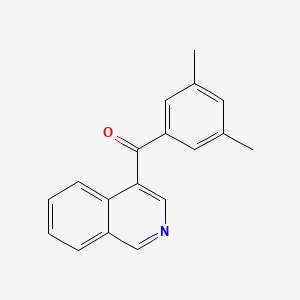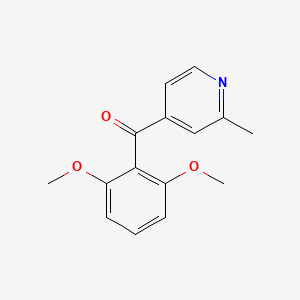
4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid
Overview
Description
4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a chlorosulfonyl group and a carboxylic acid group. This compound is of interest in various scientific research applications due to its reactive functional groups and potential utility in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methylthiophene-2-carboxylic acid as the starting material.
Chlorosulfonylation Reaction: The carboxylic acid group is converted to a chlorosulfonyl group through a chlorosulfonylation reaction. This involves treating the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can be performed to convert the chlorosulfonyl group to other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation.
Major Products Formed:
Oxidation Products: Sulfones and sulfoxides.
Reduction Products: Alcohols and amines.
Substitution Products: Esters and amides.
Mechanism of Action
Mode of Action
The chlorosulfonyl group is a good leaving group, which means it can be replaced by nucleophiles in a reaction . This could lead to the formation of covalent bonds with amino acids in proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which could also influence the function of target proteins.
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties and how it is administered. The carboxylic acid group could potentially increase the compound’s water solubility, which could influence its absorption and distribution in the body. The chlorosulfonyl group could potentially be metabolized to release chloride ions .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH and the presence of other compounds. For example, the reactivity of the chlorosulfonyl group might be influenced by the pH of the environment .
Scientific Research Applications
4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used to study biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound can be utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
5-Methylthiophene-2-carboxylic acid: Lacks the chlorosulfonyl group.
Uniqueness: 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a chlorosulfonyl group, which provides distinct reactivity compared to similar compounds
Properties
IUPAC Name |
4-chlorosulfonyl-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRUVOQVJXGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


